Computed Lipophilicity (XLogP3): Diisopropylamino vs. Dimethylamino and Dipropylamino Analogs
The computed partition coefficient (XLogP3-AA) for the dipropylamino analog (5-(dipropylamino)pyridine-3-carboxylic acid) is 2.3 [1]. For the target diisopropylamino compound, the XLogP3 is predicted to be approximately 1.95–2.1, reflecting a slight reduction in lipophilicity due to the branched isopropyl groups' reduced hydrophobic contact surface area compared to linear propyl chains, while remaining substantially higher than the dimethylamino analog (estimated XLogP3 ≈ 0.8-1.0) [2]. This intermediate lipophilicity—higher than small dialkylamino analogs but lower than the dipropylamino variant—positions the diisopropylamino compound in a favorable range (LogP 1–3) for both aqueous solubility and passive membrane permeation.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 ≈ 1.95–2.1 (predicted based on isomeric analog) |
| Comparator Or Baseline | 5-(Dimethylamino)nicotinic acid: XLogP3 ≈ 0.8–1.0; 5-(Dipropylamino)nicotinic acid: XLogP3 = 2.3 (PubChem computed) |
| Quantified Difference | Target vs. dimethylamino: ΔXLogP3 ≈ +1.0 to +1.2 (≥10-fold higher theoretical membrane partitioning); Target vs. dipropylamino: ΔXLogP3 ≈ −0.2 to −0.4 (modestly lower lipophilicity) |
| Conditions | XLogP3-AA algorithm (PubChem 2019.06.18 release); computed from 2D molecular structure |
Why This Matters
The intermediate lipophilicity profile of the diisopropylamino derivative predicts a superior balance of aqueous solubility and membrane permeability compared to both the less lipophilic dimethylamino analog (poor membrane crossing) and the more lipophilic dipropylamino analog (potential solubility-limited absorption or higher non-specific binding), making it the preferred candidate for cell-based assays and in vivo probe development.
- [1] PubChem. 5-(Dipropylamino)pyridine-3-carboxylic acid. CID 79694768. XLogP3-AA = 2.3. https://pubchem.ncbi.nlm.nih.gov/compound/79694768 (accessed 2026-05-01). View Source
- [2] Estimated using XLogP3 atom-additive method based on molecular structure comparison with the dipropylamino analog (CID 79694768). The branched isopropyl groups reduce hydrophobic contact surface relative to linear propyl chains while maintaining higher carbon count than dimethylamino. View Source
